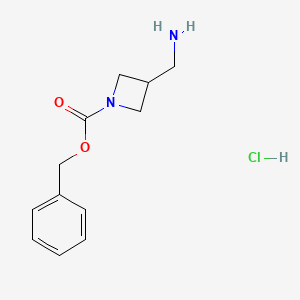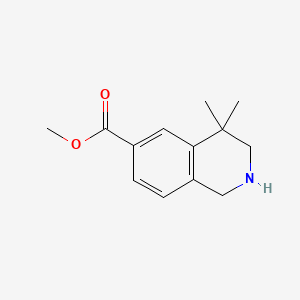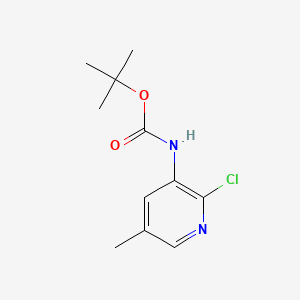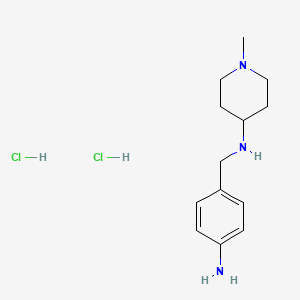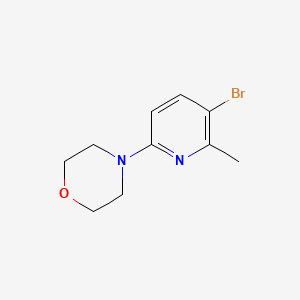![molecular formula C9H8N2O2 B598975 Methyl pyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 151831-21-9](/img/structure/B598975.png)
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (MPPC) is an organic compound belonging to the family of heterocyclic compounds known as pyrazolopyridines. It is an important synthetic intermediate in the pharmaceutical and agrochemical industries, as well as in the production of dyes and pigments. MPPC has been extensively studied in the past few decades, due to its varied applications in scientific research. In
Aplicaciones Científicas De Investigación
Fluorine-Containing Derivatives Synthesis : Alieva and Vorob’ev (2020) synthesized 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester through the reaction of methyl esters of pyrazolo[1,5-a]pyridine with a fluorinating reagent, indicating its potential in creating fluorine-containing compounds for various applications (Alieva & Vorob’ev, 2020).
Anti-Hepatitis B Virus Activity : Tong, Pan, and Tang (2019) found that Methyl pyrazolo[1,5-a]pyridine-2-carboxylate (HBSC11) exhibited anti-hepatitis B virus (HBV) effects, suggesting its potential as a new anti-HBV drug (Tong, Pan, & Tang, 2019).
Synthesis of Fluorescent Pyrazolo[1,5-a]pyridines : Yan et al. (2018) developed a synthesis method for 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence properties, which could have applications in chemical sensing and imaging (Yan, Guiyun, Ji, & Yanqing, 2018).
Antitubercular Agents : Tang et al. (2015) synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents, showing promising in vitro potency and potential as lead compounds for future antitubercular drug discovery (Tang et al., 2015).
Antibacterial Activity : Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various bacterial strains, finding moderate to good activity, especially for derivatives with a carboxamide group (Panda, Karmakar, & Jena, 2011).
Synthesis of Pyrazolo[1,5-a]pyridines : Behbehani and Ibrahim (2019) developed an efficient method for synthesizing uniquely substituted pyrazolo[1,5-a]pyridine derivatives, which could have various applications in the synthesis of complex molecules (Behbehani & Ibrahim, 2019).
Propiedades
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIDYSXDRKQDJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=CC2=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653287 |
Source


|
| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
CAS RN |
151831-21-9 |
Source


|
| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

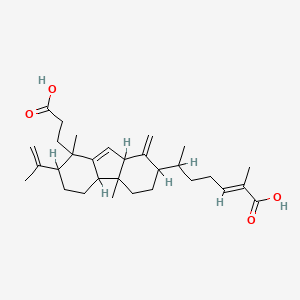
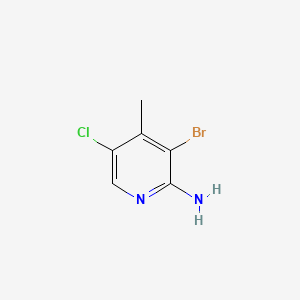
![Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate](/img/structure/B598896.png)
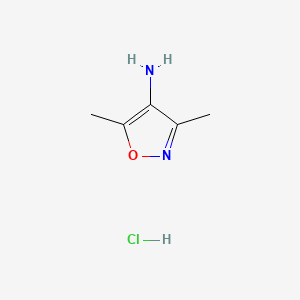
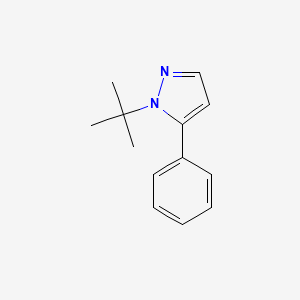
![5-Oxa-2-azaspiro[3.5]nonane](/img/structure/B598902.png)
